(1R,2S)-2-(3-Fluorophenyl)cyclohexan-1-OL is a chiral compound notable for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of cyclohexanol derivatives and is characterized by the presence of a fluorophenyl group, which can influence its reactivity and interactions in biological systems.
The compound can be synthesized from cyclohexanone through a series of chemical reactions, including the Grignard reaction, which introduces the 3-fluorophenyl group. The synthesis typically yields a racemic mixture that can be resolved into its enantiomers, with (1R,2S)-2-(3-Fluorophenyl)cyclohexan-1-OL being the desired form for various applications .
(1R,2S)-2-(3-Fluorophenyl)cyclohexan-1-OL is classified as a secondary alcohol due to the hydroxyl group attached to a carbon that is bonded to two other carbon atoms. Its structural classification places it within the broader category of phenolic compounds, which are known for their diverse chemical behaviors and biological activities.
The synthesis of (1R,2S)-2-(3-Fluorophenyl)cyclohexan-1-OL typically involves several key steps:
This multi-step synthesis requires careful control of reaction conditions (temperature, solvent choice, and catalyst presence) to optimize yield and purity.
The molecular structure of (1R,2S)-2-(3-Fluorophenyl)cyclohexan-1-OL can be represented as follows:
This structure indicates a cyclohexane ring with a hydroxyl group and a fluorophenyl substituent, contributing to its unique chemical properties.
(1R,2S)-2-(3-Fluorophenyl)cyclohexan-1-OL can participate in various chemical reactions:
These reactions demonstrate the compound's versatility in synthetic organic chemistry.
The mechanism of action of (1R,2S)-2-(3-Fluorophenyl)cyclohexan-1-OL largely depends on its interactions with biological targets. The presence of the fluorine atom on the phenyl ring enhances lipophilicity and may influence binding affinity to specific receptors or enzymes. This characteristic makes it a candidate for drug development or as a biochemical probe in research settings .
The physical properties of (1R,2S)-2-(3-Fluorophenyl)cyclohexan-1-OL include:
Chemical properties include:
Analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are often employed to characterize this compound.
(1R,2S)-2-(3-Fluorophenyl)cyclohexan-1-OL has several potential applications in scientific research:
Chiral cyclohexanol derivatives serve as three-dimensional structural frameworks that significantly influence pharmacological specificity and metabolic behavior in drug molecules. The stereochemical complexity of these compounds enables precise vectoring of substituent groups for optimal target engagement, making them indispensable in modern drug design. The (1R,2S) configuration of (1R,2S)-2-(3-fluorophenyl)cyclohexan-1-ol exemplifies this principle, where the spatial orientation of the fluorine atom and hydroxyl group creates a stereoelectronic profile essential for selective biological activity [2].
The synthetic accessibility of enantiopure cyclohexanols has advanced substantially through methodologies like asymmetric dihydroxylation and stereoselective reduction. For instance, the Sharpless asymmetric dihydroxylation enables the production of chiral diols with exceptional enantiomeric excess (>99.5%), serving as precursors to stereodefined cyclohexanol derivatives [2]. These synthetic advances underpin the pharmaceutical relevance of this structural class by ensuring scalable production of single enantiomers necessary for therapeutic applications. The strategic incorporation of fluorine at the ortho position enhances dipole interactions and influences ring conformation through steric and electronic effects, potentially increasing binding affinity to biological targets [6] [7].
Table 1: Synthetic Approaches to Enantiopure Cyclohexanol Derivatives
| Synthetic Method | Key Features | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|
| Sharpless Asymmetric Dihydroxylation | Uses (DHQD)2PHAL ligand and potassium osmate catalyst | 99 | >99.5 | [2] |
| Raney Nickel Reduction | Converts diols to alcohols with retention of configuration | 58 | 94.0 (improved to >99.5 after crystallization) | [2] |
| Sodium Borohydride Reduction of Ketones | Direct reduction of 2-arylcyclohexanones | Not reported | Moderate (requires chiral resolution) | [6] |
| Grignard Reaction | Nucleophilic addition to functionalized cyclohexanones | Not reported | Depends on starting material chirality | [6] |
Beyond their stereochemical advantages, cyclohexanol derivatives serve as bioisosteres for planar aromatic systems, addressing pharmacokinetic limitations associated with highly aromatic drugs. Saturated scaffolds like 2-oxabicyclo[2.2.2]octane—structurally analogous to cyclohexanol derivatives—demonstrate improved water solubility and reduced lipophilicity compared to phenyl rings while maintaining similar vector geometry. This bioisosteric replacement strategy preserves target engagement while optimizing physicochemical properties critical for drug development [4]. The fluorine atom in (1R,2S)-2-(3-fluorophenyl)cyclohexan-1-ol further enhances these properties by moderately decreasing hydrophobicity (cLogP reduction of approximately 0.5-1.0 unit) and potentially improving membrane permeability compared to non-fluorinated analogs [6] [7].
Transient Receptor Potential Ankyrin 1 (TRPA1) channels represent a critical therapeutic target for pain and inflammatory conditions due to their role as polymodal sensors of noxious stimuli. These non-selective cation channels, predominantly expressed in sensory neurons, become activated by environmental irritants, endogenous inflammatory mediators, and reactive oxygen species. The (1R,2S)-2-(3-fluorophenyl)cyclohexan-1-ol scaffold demonstrates particular relevance in this target space, where its stereochemistry and fluorine positioning enable selective modulation of channel activity [5].
Structural analogs featuring fluorinated cyclohexanol moieties exhibit optimized interactions within the allosteric binding sites of TRP channels. The cyclohexanol core provides a semi-rigid platform that positions substituents to engage complementary regions within the channel's transmembrane domains. Specifically, the hydroxyl group forms hydrogen bonds with polar residues, while the fluorinated aryl ring engages in π-stacking or hydrophobic interactions with nonpolar regions. The ortho-fluorine placement appears crucial for activity, as evidenced by the superior target affinity of ortho-fluorinated compounds compared to meta- or para-substituted isomers in related series. This positional preference suggests fluorine's involvement in specific dipole interactions or conformational restriction of the pendant aryl ring [5] [7].
Table 2: Structural Features of TRPA1 Modulators Containing Fluorinated Cyclohexanol Moieties
| Structural Feature | Role in TRPA1 Modulation | Biological Consequence |
|---|---|---|
| (1R,2S) Stereochemistry | Complementary fit to chiral binding pocket | Enhanced binding affinity and channel selectivity |
| Ortho-Fluorine Position | Electronic effects on aryl ring conformation; dipole interactions | Improved ligand efficiency and target engagement |
| Cyclohexanol Hydroxyl Group | Hydrogen bond donation to threonine/serine residues | Anchors compound to binding site |
| Equatorial Fluorophenyl Orientation | Optimal projection into hydrophobic subpocket | Increased binding energy and residence time |
The pharmacological significance of this compound class extends beyond direct channel blockade to include effects on channel sensitization and trafficking. Preclinical studies indicate that fluorinated cyclohexanol derivatives can prevent TRPA1 sensitization by inflammatory mediators like bradykinin and prostaglandins, potentially offering superior therapeutic effects compared to simple antagonists. This mechanism may underlie their efficacy in neuropathic and inflammatory pain models where conventional analgesics show limited activity [5]. The metabolic stability imparted by fluorine substitution—particularly resistance to cytochrome P450 oxidation—extends plasma half-life and improves the pharmacokinetic profile, making these compounds suitable for chronic dosing regimens required in pain management [6] [7].
The evolution of fluorinated cyclohexanol ligands reflects a progressive refinement of synthetic methodologies and structure-based design principles. Early approaches relied on non-selective reductions of fluorinated aryl-cyclohexanone precursors, yielding racemic mixtures that required chromatographic resolution. For example, sodium borohydride reduction of 2-(4-fluorophenyl)cyclohexanone produced racemic trans-cyclohexanols with moderate diastereoselectivity, necessitating extensive purification to obtain enantiopure material [6]. These methods, while operationally simple, suffered from limited stereocontrol and inefficient separation processes that hindered large-scale pharmaceutical application.
The development of stereoselective synthetic routes represented a significant advance in accessing enantiopure fluorinated cyclohexanols. Transition metal-catalyzed asymmetric hydrogenation emerged as a pivotal methodology, enabling direct access to chiral alcohols with high enantiomeric excess. Complementary approaches, such as the Sharpless asymmetric dihydroxylation of styrenyl cyclohexene precursors followed by stereospecific reduction, provided efficient routes to (1R,2S) configurations. The latter approach, as demonstrated in the synthesis of trans-2-phenylcyclohexanol, achieved exceptional stereochemical control (>99.5% ee) through ligand-accelerated catalysis using (DHQD)2PHAL-osmium complexes [2]. These methodologies established the foundation for producing the structurally sophisticated fluorinated analogs required for modern drug discovery programs.
Table 3: Evolution of Fluorinated Cyclohexanol Ligands
| Generation | Representative Structure | Synthetic Approach | Physicochemical Properties | Therapeutic Application |
|---|---|---|---|---|
| First | 2-(4-Fluorophenyl)cyclohexan-1-ol (racemic) | Borohydride reduction of ketones | logP ≈ 3.2; mp 56-59°C | Non-specific CNS activity |
| Second | (1R,2S)-2-(4-Fluorophenyl)cyclohexan-1-ol | Asymmetric hydrogenation or dihydroxylation | logP ≈ 2.8; mp 64-65°C | TRP channel modulation |
| Third | (1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine | Multi-step asymmetric synthesis | logP ≈ 2.1; enhanced solubility | DPP-4 inhibition |
| Current | (1R,2S)-2-(3-Fluorophenyl)cyclohexan-1-ol | Catalytic asymmetric synthesis | Balanced logP ≈ 2.5; optimal solubility | Targeted TRPA1 inhibition |
The strategic incorporation of fluorine into cyclohexanol-based ligands evolved through three distinct phases: initial exploratory substitutions, systematic structure-activity relationship studies, and contemporary target-driven design. Early fluorination focused primarily on para-substitution to leverage electronic effects on aryl ring reactivity without considering stereochemical implications. As pharmacological characterization advanced, meta- and ortho-fluorinated isomers gained attention for their superior target affinity and metabolic stability. Modern approaches employ rational design principles, positioning fluorine to engage in specific interactions with biological targets, as exemplified by the improved DPP-4 inhibition observed with ortho-fluorinated cyclohexyl derivatives compared to non-fluorinated analogs [5]. Contemporary synthetic strategies now integrate fluorine early in the synthetic sequence, enabling efficient access to complex, stereodefined structures like (1R,2S)-2-(3-fluorophenyl)cyclohexan-1-ol with pharmaceutical-grade purity [6] [7].
The trajectory of fluorinated cyclohexanol development demonstrates increasing sophistication in addressing the pharmacological challenges of ion channel and enzyme modulation. Modern derivatives exhibit optimized properties including reduced lipophilicity (cLogP reduction of 0.5-1.0 units compared to non-fluorinated analogs), enhanced metabolic stability, and improved target selectivity. These advances position (1R,2S)-2-(3-fluorophenyl)cyclohexan-1-ol and its derivatives as privileged scaffolds for next-generation therapeutics targeting TRP channels and other clinically relevant targets in pain, inflammation, and metabolic disorders [5] [6].
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1